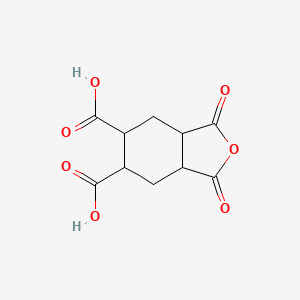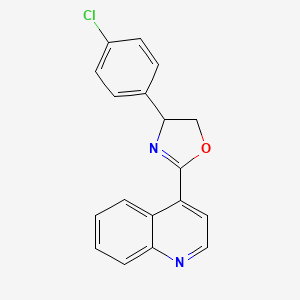
4-(4-Chlorophenyl)-2-(quinolin-4-yl)-4,5-dihydrooxazole
- 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。
- 品質商品を競争力のある価格で提供し、研究に集中できます。
説明
4-(4-Chlorophenyl)-2-(quinolin-4-yl)-4,5-dihydrooxazole is a heterocyclic compound that features a unique combination of a chlorophenyl group, a quinoline moiety, and a dihydrooxazole ring
準備方法
Synthetic Routes and Reaction Conditions
The synthesis of 4-(4-Chlorophenyl)-2-(quinolin-4-yl)-4,5-dihydrooxazole typically involves the following steps:
Formation of the Quinoline Moiety: The quinoline ring can be synthesized through the Skraup synthesis, which involves the condensation of aniline with glycerol and sulfuric acid in the presence of an oxidizing agent such as nitrobenzene.
Introduction of the Chlorophenyl Group: The chlorophenyl group can be introduced via a Friedel-Crafts acylation reaction, where chlorobenzene reacts with an acyl chloride in the presence of a Lewis acid catalyst like aluminum chloride.
Cyclization to Form the Dihydrooxazole Ring: The final step involves the cyclization of the intermediate product to form the dihydrooxazole ring. This can be achieved through a reaction with an appropriate reagent such as ethyl chloroformate under basic conditions.
Industrial Production Methods
Industrial production of this compound may involve optimization of the above synthetic routes to enhance yield and purity. This could include the use of continuous flow reactors, advanced purification techniques, and process automation to ensure consistent quality and scalability.
化学反応の分析
Types of Reactions
4-(4-Chlorophenyl)-2-(quinolin-4-yl)-4,5-dihydrooxazole can undergo various chemical reactions, including:
Oxidation: The compound can be oxidized using reagents such as potassium permanganate or chromium trioxide to introduce functional groups or modify existing ones.
Reduction: Reduction reactions can be carried out using agents like lithium aluminum hydride or sodium borohydride to reduce specific functional groups within the molecule.
Substitution: Nucleophilic or electrophilic substitution reactions can be performed to replace specific atoms or groups within the compound. Common reagents include halogens, alkylating agents, and nucleophiles.
Common Reagents and Conditions
Oxidation: Potassium permanganate, chromium trioxide, and hydrogen peroxide under acidic or basic conditions.
Reduction: Lithium aluminum hydride, sodium borohydride, and catalytic hydrogenation.
Substitution: Halogens (e.g., chlorine, bromine), alkylating agents (e.g., methyl iodide), and nucleophiles (e.g., amines, thiols).
Major Products Formed
The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield quinoline N-oxides, while reduction could produce dihydroquinoline derivatives. Substitution reactions can lead to a variety of substituted quinoline and oxazole derivatives.
科学的研究の応用
4-(4-Chlorophenyl)-2-(quinolin-4-yl)-4,5-dihydrooxazole has several scientific research applications:
Medicinal Chemistry: The compound is studied for its potential as an antimicrobial, anticancer, and anti-inflammatory agent. Its unique structure allows it to interact with various biological targets, making it a candidate for drug development.
Materials Science: The compound’s electronic properties make it suitable for use in organic semiconductors and light-emitting diodes (LEDs).
Chemical Biology: It is used as a probe to study biological processes and molecular interactions due to its ability to bind to specific proteins and enzymes.
Industrial Applications: The compound can be used as an intermediate in the synthesis of more complex molecules, including pharmaceuticals and agrochemicals.
作用機序
The mechanism of action of 4-(4-Chlorophenyl)-2-(quinolin-4-yl)-4,5-dihydrooxazole involves its interaction with specific molecular targets, such as enzymes and receptors. The compound can inhibit enzyme activity by binding to the active site or allosteric sites, thereby blocking substrate access or altering enzyme conformation. In medicinal applications, it may interact with cellular receptors to modulate signaling pathways, leading to therapeutic effects.
類似化合物との比較
Similar Compounds
4-(4-Chlorophenyl)-2-(quinolin-4-yl)-4,5-dihydrothiazole: Similar structure but contains a thiazole ring instead of an oxazole ring.
4-(4-Chlorophenyl)-2-(quinolin-4-yl)-4,5-dihydroimidazole: Contains an imidazole ring instead of an oxazole ring.
4-(4-Chlorophenyl)-2-(quinolin-4-yl)-4,5-dihydropyrazole: Contains a pyrazole ring instead of an oxazole ring.
Uniqueness
4-(4-Chlorophenyl)-2-(quinolin-4-yl)-4,5-dihydrooxazole is unique due to its specific combination of a chlorophenyl group, a quinoline moiety, and a dihydrooxazole ring. This unique structure imparts distinct electronic and steric properties, making it a valuable compound for various applications in medicinal chemistry, materials science, and chemical biology.
特性
分子式 |
C18H13ClN2O |
|---|---|
分子量 |
308.8 g/mol |
IUPAC名 |
4-(4-chlorophenyl)-2-quinolin-4-yl-4,5-dihydro-1,3-oxazole |
InChI |
InChI=1S/C18H13ClN2O/c19-13-7-5-12(6-8-13)17-11-22-18(21-17)15-9-10-20-16-4-2-1-3-14(15)16/h1-10,17H,11H2 |
InChIキー |
KQVFSCNQXVYISP-UHFFFAOYSA-N |
正規SMILES |
C1C(N=C(O1)C2=CC=NC3=CC=CC=C23)C4=CC=C(C=C4)Cl |
製品の起源 |
United States |
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。


![Bis[3-(phenylimino)butyrophenonato]copper](/img/structure/B12875270.png)
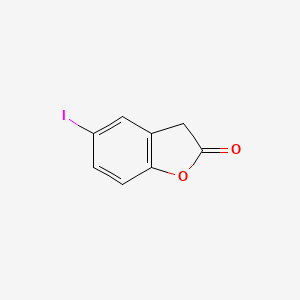
![2-(Difluoromethoxy)benzo[d]oxazole-5-carboxamide](/img/structure/B12875284.png)

![5-Isoxazoleacetic acid, 3-[1,1'-biphenyl]-4-yl-4,5-dihydro-](/img/structure/B12875298.png)
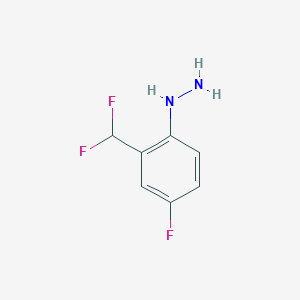
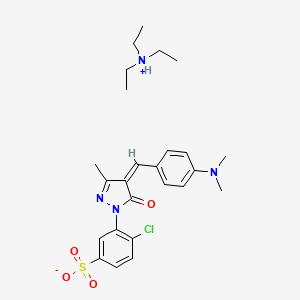
![2-(Aminomethyl)-6-(bromomethyl)benzo[d]oxazole](/img/structure/B12875316.png)
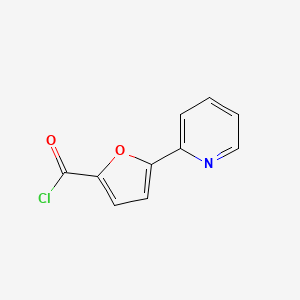


![Sodium 4-((1,5-dimethyl-1H-pyrazol-3-yl)amino)-6-ethyl-1-methyl-1,6-dihydroimidazo[4,5-d]pyrrolo[2,3-b]pyridine-7-carboxylate](/img/structure/B12875342.png)

